N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-chlorophenylhydrazine with cyclopropyl ketone to form an intermediate, which is then cyclized with a suitable reagent to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazo[1,2-b]pyridazine core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Imidazo[1,2-a]pyrimidines: These compounds have a similar bicyclic structure but with different functional groups.
Uniqueness
N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and 4-chlorophenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNXARHADTVBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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